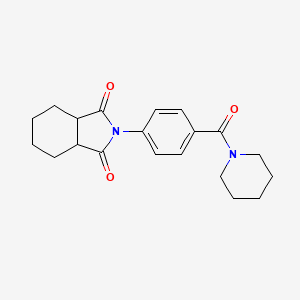

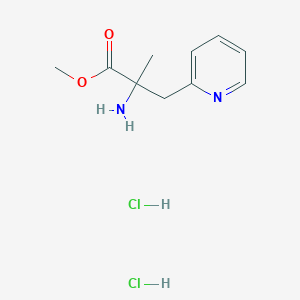

![molecular formula C20H15F2NOS B2502280 2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-82-7](/img/structure/B2502280.png)

2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. While the specific compound is not directly described in the provided papers, the papers do discuss related compounds with similar structural motifs, such as benzamide derivatives and the presence of fluorine atoms and sulfanyl groups within their structures .

Synthesis Analysis

The synthesis of related compounds involves the introduction of fluorinated amide substituents, as seen in the compound 38p, which was chosen for clinical evaluation due to its potent activity as a leukotriene receptor antagonist . The synthesis of such compounds typically requires multiple steps, including the formation of amide bonds and the introduction of fluorine atoms. For example, the synthesis of diflunisal carboxamides involved amidation and esterification processes . Similarly, the synthesis of benzamide derivatives can involve microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . These methods highlight the complexity and the precision required in the synthesis of fluorinated benzamide compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structures of two diflunisal carboxamides were determined, revealing their packing stabilized by intermolecular hydrogen bonds . The title compound "N-[(Methylsulfanyl)methyl]benzamide" also had its crystal structure determined, showing specific dihedral angles between the phenyl ring and the formamide unit, as well as the orientation of the (methylsulfanyl)methyl group . These structural analyses are crucial for understanding the molecular conformation and potential interactions of the compounds.

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives can be quite diverse. The papers provided discuss the use of these compounds in various reactions, such as the Fries rearrangement, which is a regioselective process . Theoretical studies, including density functional theory (DFT) calculations, have been used to understand the mechanisms of these reactions, such as the prototropy process and the formation of an intimate ion pair as a key step in the rearrangement . These analyses are essential for optimizing the synthesis and improving the yields of the desired compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structures. The presence of fluorine atoms and sulfanyl groups can significantly affect properties such as solubility, melting point, and reactivity. The intermolecular hydrogen bonding observed in the crystal structures suggests that these compounds may have a high propensity for forming solid-state networks, which could influence their melting points and solubility . Additionally, the presence of chiral centers, as seen in the compound 38p, can lead to enantioselective properties, which are important in pharmacological contexts .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Chemical Synthesis: The compound has been utilized in the synthesis of difluoromethyl ketones from Weinreb amides. Specifically, [Difluoro(phenylsulfanyl)methyl]trimethylsilane underwent fluoride-induced nucleophilic addition to the carbonyl group of Weinreb amides to yield corresponding difluoro(phenylsulfanyl)methyl ketones. These ketones were further transformed into difluoromethyl ketones through selective reductive cleavage of the phenylsulfanyl group, showcasing its role in complex chemical synthesis processes (Phetcharawetch et al., 2017).

- Nucleophilic Addition: The compound has been used in nucleophilic gem-difluoro(phenylsulfanyl)methylation of carbonyl compounds, providing α-gem-difluoromethylated adducts in good yields, indicating its potential as a reagent for introducing gem-difluoro(phenylsulfanyl)methyl groups into various substrates (Punirun et al., 2014).

Synthesis of Novel Compounds

- Cyclic Sulfoximines Synthesis: The compound has facilitated the stereoselective synthesis of cyclic sulfoximines via [3+2] cycloaddition with N-tert-butanesulfinyl imines and arynes. The difluoro(phenylsulfonyl)methyl group played a crucial role in the cycloaddition reaction and could be removed or substituted, enabling the transformation of difluorinated cyclic sulfoximines to cyclic sulfinamides, underlining its significance in the synthesis of cyclic sulfoximines with potential biological activities (Ye et al., 2014).

Spectroscopic and Crystallographic Studies

- Antipathogenic Properties: The compound is a part of the structural framework in the synthesis and characterization of thiourea derivatives, which have been tested for their interaction with bacterial cells and demonstrated significant antipathogenic activity, especially against strains known for their ability to grow in biofilms. This highlights the compound's potential role in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

- Crystal Structure Analysis: The compound's derivative has been analyzed through single-crystal X-ray diffraction, indicating its utility in understanding the molecular structure and stability via intermolecular hydrogen bonds, which can be fundamental in designing and developing new molecules with desired properties (Zhong et al., 2010).

Eigenschaften

IUPAC Name |

2,4-difluoro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2NOS/c21-15-8-11-18(19(22)12-15)20(24)23-16-9-6-14(7-10-16)13-25-17-4-2-1-3-5-17/h1-12H,13H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVLJSOOJRZBLBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

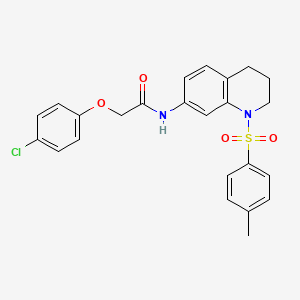

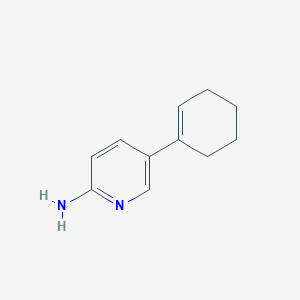

![N-(3,4-dichlorophenyl)-2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2502197.png)

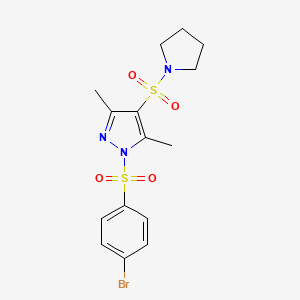

![3-{5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B2502199.png)

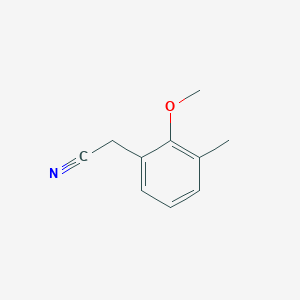

![(3-Chloro-4-fluorophenyl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2502203.png)

![1,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2502211.png)

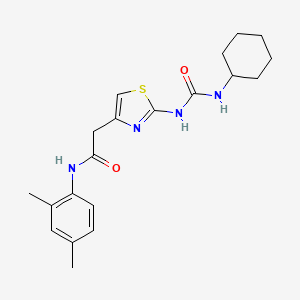

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2502215.png)

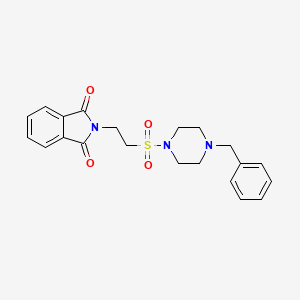

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]furan-2-carboxamide](/img/structure/B2502220.png)